molecular formula C9H9Br3 B1374778 1-Bromo-4-(1,3-dibromopropyl)benzene CAS No. 58873-51-1

1-Bromo-4-(1,3-dibromopropyl)benzene

Cat. No.: B1374778
CAS No.: 58873-51-1
M. Wt: 356.88 g/mol
InChI Key: NXWUVONQPRIFIT-UHFFFAOYSA-N
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Description

1-Bromo-4-(1,3-dibromopropyl)benzene is a halogenated organic compound that belongs to the class of aromatic compounds. It is characterized by the presence of a benzene ring substituted with a bromine atom at the para position and a 1,3-dibromopropyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1,3-dibromopropyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivativesThe reaction conditions typically involve the use of bromine (Br2) and a Lewis acid catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1,3-dibromopropyl)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.

    Nucleophilic Substitution: The bromine atoms in the 1,3-dibromopropyl group can be replaced by nucleophiles such as hydroxide ions or amines.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding brominated phenols or reduction to form debrominated derivatives

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Bromine (Br2) with a Lewis acid catalyst (FeBr3).

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or amines in polar solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed:

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Nucleophilic Substitution: Alcohols, amines, or other substituted propylbenzenes.

    Oxidation: Brominated phenols.

    Reduction: Debrominated benzene derivatives.

Scientific Research Applications

1-Bromo-4-(1,3-dibromopropyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1,3-dibromopropyl)benzene primarily involves its reactivity as an electrophile in aromatic substitution reactions. The bromine atoms on the benzene ring and the 1,3-dibromopropyl group create electron-deficient sites that can interact with nucleophiles.

Comparison with Similar Compounds

    1,4-Dibromobenzene: Contains two bromine atoms on the benzene ring but lacks the 1,3-dibromopropyl group.

    1-Bromo-4-bromobenzene: Similar structure but with only two bromine atoms on the benzene ring.

    p-Phenylene dibromide: Another name for 1,4-dibromobenzene.

Uniqueness: 1-Bromo-4-(1,3-dibromopropyl)benzene is unique due to the presence of both a bromine atom on the benzene ring and a 1,3-dibromopropyl group. This dual substitution pattern imparts distinct reactivity and chemical properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

1-bromo-4-(1,3-dibromopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br3/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWUVONQPRIFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCBr)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743202
Record name 1-Bromo-4-(1,3-dibromopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58873-51-1
Record name 1-Bromo-4-(1,3-dibromopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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